5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Overview
Description
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol . It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 3-methoxyphenylsulfanyl group at the 5-position
Preparation Methods
The synthesis of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine typically involves a multi-step process. One common synthetic route starts with the reaction of 5-bromo-2-nitropyridine with 3-methoxybenzenethiol in the presence of triethylamine . The resulting product is then subjected to reduction using Raney Nickel in methanol to yield 5-[(3-methoxyphenyl)thio]pyridin-2-amine . This intermediate is further treated with nitrosonium tetrafluoroborate to obtain the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney Nickel.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, under appropriate conditions.
Common reagents used in these reactions include hydrogen, Raney Nickel, mCPBA, and nitrosonium tetrafluoroborate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound’s amine and sulfanyl groups allow it to form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine include other pyridine derivatives with different substituents at the 2- and 5-positions . For example:
- 5-[(3-Chlorophenyl)sulfanyl]pyridin-2-amine
- 5-[(3-Methylphenyl)sulfanyl]pyridin-2-amine
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity . The unique combination of a 3-methoxyphenylsulfanyl group and a pyridin-2-amine core in this compound distinguishes it from other related compounds .
Properties
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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